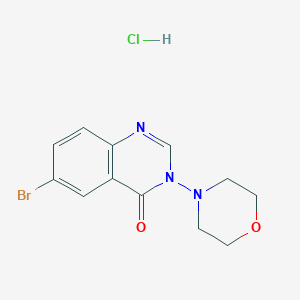![molecular formula C20H17N5O B8039970 3-[5-[3-(4-aminophenoxy)phenyl]-1H-1,2,4-triazol-3-yl]aniline](/img/structure/B8039970.png)
3-[5-[3-(4-aminophenoxy)phenyl]-1H-1,2,4-triazol-3-yl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[5-[3-(4-aminophenoxy)phenyl]-1H-1,2,4-triazol-3-yl]aniline is a complex organic compound that features a triazole ring, aniline, and aminophenoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-[3-(4-aminophenoxy)phenyl]-1H-1,2,4-triazol-3-yl]aniline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine and a suitable nitrile compound under acidic or basic conditions.
Attachment of the Phenyl Group: The phenyl group can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using appropriate catalysts and conditions.
Introduction of the Aminophenoxy Group: This step involves a nucleophilic substitution reaction where an aminophenol reacts with a halogenated phenyl derivative.
Final Assembly: The final step involves the coupling of the triazole intermediate with the aminophenoxy phenyl derivative under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.
化学反応の分析
Types of Reactions
3-[5-[3-(4-aminophenoxy)phenyl]-1H-1,2,4-triazol-3-yl]aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the aniline and phenoxy groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated derivatives and nucleophiles like amines or thiols under basic or acidic conditions.
Major Products
Oxidation: Formation of quinones or nitro derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aniline or phenoxy derivatives.
科学的研究の応用
3-[5-[3-(4-aminophenoxy)phenyl]-1H-1,2,4-triazol-3-yl]aniline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions and protein binding due to its structural features.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound in drug development.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 3-[5-[3-(4-aminophenoxy)phenyl]-1H-1,2,4-triazol-3-yl]aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The triazole ring and aminophenoxy groups are crucial for these interactions, potentially affecting pathways such as signal transduction or metabolic processes.
特性
IUPAC Name |
3-[5-[3-(4-aminophenoxy)phenyl]-1H-1,2,4-triazol-3-yl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O/c21-15-7-9-17(10-8-15)26-18-6-2-4-14(12-18)20-23-19(24-25-20)13-3-1-5-16(22)11-13/h1-12H,21-22H2,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTGMKCYNOGGLEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NNC(=N2)C3=CC(=CC=C3)OC4=CC=C(C=C4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[N-(2-hydroxyethyl)-2,6-di(propan-2-yl)anilino]ethanol](/img/structure/B8039893.png)

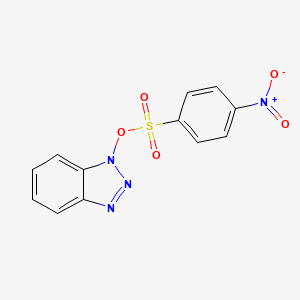
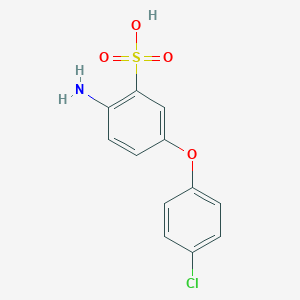
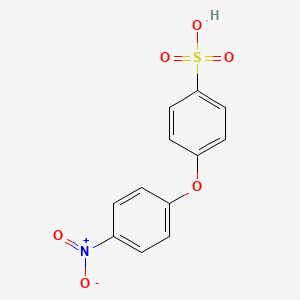
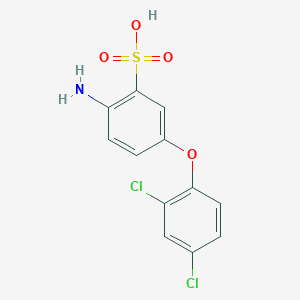
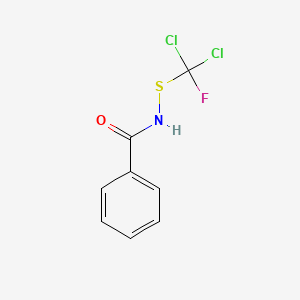
![5-amino-2-[(E)-2-(4-sulfophenyl)ethenyl]benzenesulfonic acid](/img/structure/B8039957.png)
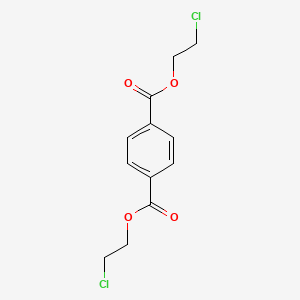
![[4-(Acetyloxymethyl)-2,5-dichlorophenyl]methyl acetate](/img/structure/B8039966.png)
![Methyl 2-[2,5-dichloro-4-(2-methoxy-2-oxoethoxy)phenoxy]acetate](/img/structure/B8039969.png)

![1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-(dimethylamino)propan-1-one;hydrochloride](/img/structure/B8039986.png)
